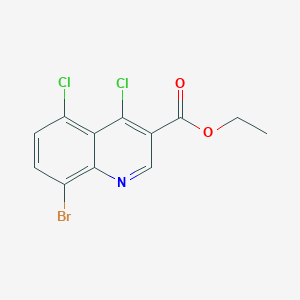
8-Amino-1,7-naphthyridine-5-carbonitrile
Overview
Description
8-Amino-1,7-naphthyridine-5-carbonitrile is a chemical compound with the CAS Number: 1706448-39-6 . It has a molecular weight of 170.17 and its IUPAC name is 8-amino-1,7-naphthyridine-5-carbonitrile . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 8-Amino-1,7-naphthyridine-5-carbonitrile, has been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The InChI code for 8-Amino-1,7-naphthyridine-5-carbonitrile is 1S/C9H6N4/c10-4-6-5-13-9(11)8-7(6)2-1-3-12-8/h1-3,5H,(H2,11,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified . They can also form metal complexes .Physical And Chemical Properties Analysis
8-Amino-1,7-naphthyridine-5-carbonitrile is a solid compound . It has a molecular weight of 170.17 .Scientific Research Applications
Medicinal Chemistry
8-Amino-1,7-naphthyridine-5-carbonitrile derivatives are significant in medicinal chemistry due to their biological activities. They are used in the synthesis of compounds with potential therapeutic effects, including antihypertensive, antiarrhythmic, and immunostimulant properties .
Materials Science
In materials science, these compounds contribute to the development of new materials with specific electronic properties. They are utilized in the creation of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors .
Chemical Biology
The diverse molecular architectures of 8-Amino-1,7-naphthyridine-5-carbonitrile make it valuable in chemical biology. Multicomponent reactions (MCRs) involving these compounds can lead to a variety of complex structures with applications in drug discovery and development .
Agriculture
Naphthyridine derivatives, including 8-Amino-1,7-naphthyridine-5-carbonitrile, find applications in agriculture as herbicide safeners and in the synthesis of compounds with anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Environmental Science
While specific applications of 8-Amino-1,7-naphthyridine-5-carbonitrile in environmental science are not directly cited, its derivatives’ reactivity and formation of metal complexes suggest potential use in environmental remediation and pollution control strategies .
Analytical Chemistry
In analytical chemistry, the reactivity of 8-Amino-1,7-naphthyridine-5-carbonitrile with various reagents can be exploited in the development of new analytical methods, such as sensors or assays for detecting biological or chemical substances .
Biochemistry
The compound’s interactions with biological molecules and its role in the synthesis of bioactive molecules highlight its importance in biochemistry research. It can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways .
Pharmacology
8-Amino-1,7-naphthyridine-5-carbonitrile is instrumental in pharmacology for the development of new drugs. Its derivatives are being investigated for their pharmacological properties, including their use as kinase inhibitors, which are crucial in cancer treatment .
properties
IUPAC Name |
8-amino-1,7-naphthyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-4-6-5-13-9(11)8-7(6)2-1-3-12-8/h1-3,5H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAJNWJIBXEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C#N)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,7-naphthyridine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)


![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)


